molecular formula C7H11N3O4S B3054907 ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 62390-94-7

ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B3054907
CAS RN: 62390-94-7
M. Wt: 233.25 g/mol
InChI Key: RGRFQWBMZWTTGH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Isoxazole Synthesis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In drug discovery, it’s essential to explore new eco-friendly synthetic strategies. While most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions, these metal-catalyzed approaches suffer from drawbacks like high costs, toxicity, and waste generation. Researchers have been actively investigating alternate metal-free synthetic routes for isoxazole synthesis . Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate can serve as a precursor in such pathways.

Solid Phase Peptide Synthesis

The compound has potential applications in solid-phase peptide synthesis (SPPS). Unnatural β-amino acids, like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), can be coupled to resin-bound peptides using various reaction conditions. AMIA’s diverse biological activities make it an interesting candidate for incorporation into peptide sequences .

properties

IUPAC Name

ethyl 3-amino-5-methylsulfonyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4S/c1-3-14-7(11)4-5(8)9-10-6(4)15(2,12)13/h3H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRFQWBMZWTTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00490826
Record name Ethyl 3-amino-5-(methanesulfonyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate

CAS RN

62390-94-7
Record name Ethyl 3-amino-5-(methanesulfonyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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